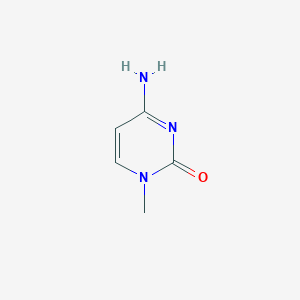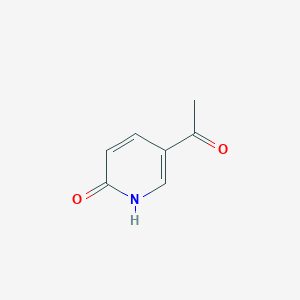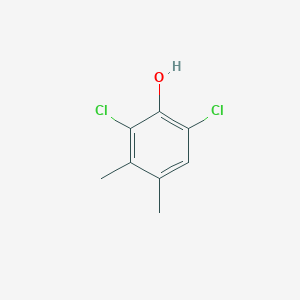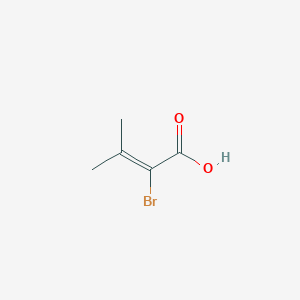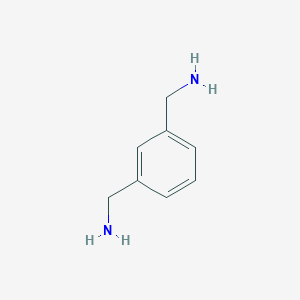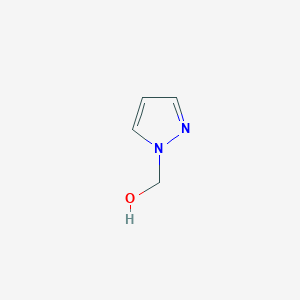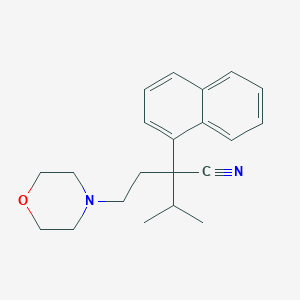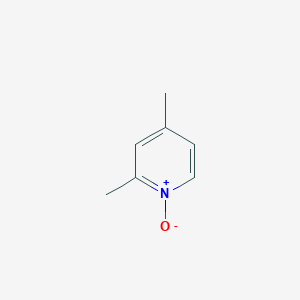
2-(4-Methoxyphenyl)chromenylium-7-ol;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)chromenylium-7-ol;chloride, also known as 4-MMC, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been used for recreational purposes due to its stimulant and euphoric effects. However, in recent years, 4-MMC has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The exact mechanism of action of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride is not fully understood. However, it is believed to act as a dopamine and serotonin releaser, leading to increased levels of these neurotransmitters in the brain. This results in the stimulant and euphoric effects associated with 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride use.
Biochemical and Physiological Effects:
The use of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been found to produce several biochemical and physiological effects. These include:
1. Increased heart rate and blood pressure
2. Elevated body temperature
3. Increased levels of dopamine and serotonin in the brain
4. Changes in mood and behavior
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride in laboratory experiments is its unique chemical properties, which make it a useful tool for studying the effects of dopamine and serotonin release in the brain. However, its psychoactive effects also make it difficult to control for certain variables in experiments, and its potential for neurotoxicity must be taken into consideration.
Orientations Futures
There are several potential future directions for research on 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride. Some of these include:
1. Further investigation into its neuroprotective properties and potential use in the treatment of neurodegenerative diseases.
2. Development of new cancer therapies based on 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride's anti-cancer properties.
3. Study of the long-term effects of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride use on the brain and body.
4. Investigation into the potential use of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride in treating addiction and withdrawal symptoms.
Conclusion:
In conclusion, 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride, or 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. While it has been used for recreational purposes in the past, its unique chemical properties make it a useful tool for studying the effects of dopamine and serotonin release in the brain. Further research is needed to fully understand its potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride involves the reaction of p-anisaldehyde with 3,4-methylenedioxyphenyl-2-propanone (MDP2P) in the presence of a catalyst such as boron trifluoride etherate. The resulting product is then purified to obtain 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride in its chloride form.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been used in various scientific research studies due to its unique chemical properties. It has been found to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. Some of the research areas where 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been studied include:
1. Neurotoxicity and Neuroprotection: Studies have shown that 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride can cause neurotoxicity in certain brain regions. However, it has also been found to have neuroprotective effects in other regions of the brain, making it a potential candidate for the treatment of neurodegenerative diseases.
2. Addiction and Withdrawal: 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been shown to produce addictive effects in animal models. Studies have also investigated its potential use in treating addiction and withdrawal symptoms.
3. Cancer Research: 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been found to have anti-cancer properties in vitro, making it a potential candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
1222-48-6 |
|---|---|
Nom du produit |
2-(4-Methoxyphenyl)chromenylium-7-ol;chloride |
Formule moléculaire |
C16H13ClO3 |
Poids moléculaire |
288.72 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)chromenylium-7-ol;chloride |
InChI |
InChI=1S/C16H12O3.ClH/c1-18-14-7-3-11(4-8-14)15-9-5-12-2-6-13(17)10-16(12)19-15;/h2-10H,1H3;1H |
Clé InChI |
RANLGXIAZIVKFR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=C(C=CC(=C3)O)C=C2.[Cl-] |
SMILES canonique |
COC1=CC=C(C=C1)C2=[O+]C3=C(C=CC(=C3)O)C=C2.[Cl-] |
Synonymes |
2-(4-methoxyphenyl)-7H-chromen-7-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



